

# Application Notes and Protocols: [Leu15]-Gastrin I (human) in Pancreatic Cancer Organoid Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

Cat. No.: B10821309

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies.<sup>[1][2][3]</sup> The development of patient-derived organoids (PDOs) has emerged as a powerful preclinical model to study pancreatic cancer biology and evaluate therapeutic responses in a personalized manner.<sup>[1][2][3][4][5]</sup> These three-dimensional, self-organizing structures recapitulate the histological and genetic characteristics of the original tumor.<sup>[1][2]</sup>

The gastrointestinal hormone gastrin, and its analogue [Leu15]-Gastrin I, have been identified as significant factors in pancreatic cancer progression.<sup>[6][7][8]</sup> [Leu15]-Gastrin I exerts its effects through the cholecystokinin B receptor (CCK-BR), which is often overexpressed in pancreatic cancer cells.<sup>[6][9][10]</sup> The binding of gastrin to CCK-BR activates downstream signaling pathways that promote cell proliferation, inhibit apoptosis, and contribute to the fibrotic tumor microenvironment.<sup>[9][10][11][12]</sup> Consequently, [Leu15]-Gastrin I is a critical component in the culture medium for establishing and maintaining pancreatic cancer organoids, and understanding its role is crucial for both basic research and therapeutic development.<sup>[1][13][14]</sup>

These application notes provide a comprehensive overview and detailed protocols for the use of **[Leu15]-Gastrin I (human)** in human pancreatic cancer organoid research.

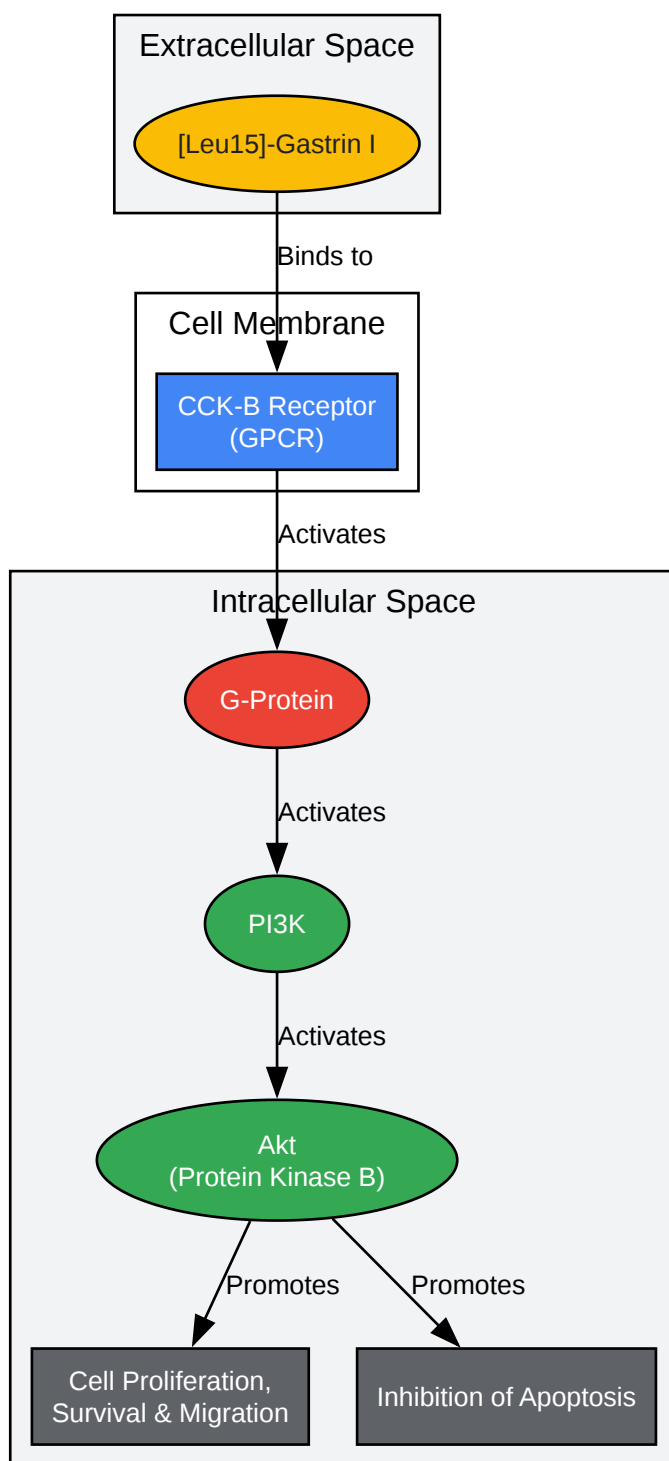
## Data Presentation

### Table 1: Summary of Quantitative Effects of CCK-BR Signaling Modulation

Experimental Model	Treatment	Outcome Measure	Result	Reference
PANC-1, MIA PaCa-2, AsPC-1 human pancreatic cancer cell lines	CCK-BR siRNA	BrdU Incorporation (DNA Synthesis)	Significant decrease in all three cell lines	[9]
PANC-1 cells	CCK-BR siRNA	Caspase-3 Activity (Apoptosis)	Significant increase	[9]
PANC-1 cells	Stable shRNA- mediated CCK- BR downregulation	Caspase-3 Activity (Apoptosis)	Significant increase	[9]
PANC-1 cells	CCK-BR downregulation	XIAP Expression (Inhibitor of Apoptosis)	Decreased expression	[9][10]
PANC-1, MIA PaCa-2, AsPC-1 cells	CCK-BR downregulation	Akt Phosphorylation (Pro-survival signaling)	Decreased phosphorylation in all three cell lines	[9][10]
BxPC-3 human pancreatic cancer cells (serum-free medium)	L-365,260 (CCK- B/gastrin receptor antagonist)	Cell Growth	Inhibition of cell growth	[15]
PANC-1 xenografts in nude mice	L-365,260 (1 mg/kg twice daily for 24 days)	Tumor Weight, Protein and DNA Content	Decreased compared to controls	[8]
PANC-1 xenografts in nude mice	Pentagastrin (1 mg/kg twice daily for 24 days)	Tumor Weight, Protein and DNA Content	Increased compared to controls	[8]

## Signaling Pathway

The binding of [Leu15]-Gastrin I to the CCK-B receptor on pancreatic cancer cells triggers a cascade of intracellular events that promote tumor growth and survival. A key pathway involved is the PI3K/Akt signaling cascade. Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as BAD, and the upregulation of anti-apoptotic proteins like XIAP. This signaling also plays a role in cell cycle progression and cell migration.



[Click to download full resolution via product page](#)

**Figure 1:** [Leu15]-Gastrin I / CCK-BR Signaling Pathway.

## Experimental Protocols

## Protocol 1: Establishment and Culture of Human Pancreatic Cancer Organoids

This protocol is adapted from methodologies for generating patient-derived tumor organoids. [\[16\]](#)[\[17\]](#)

Materials:

- Surgically resected pancreatic tumor tissue or patient-derived xenograft (PDX)
- Digestion Media (e.g., DMEM with Collagenase and Dispase)
- Resuspension Media (e.g., DMEM with 1% BSA and Penicillin-Streptomycin)
- Matrigel®, growth factor reduced
- Complete Pancreatic Organoid Medium (see preparation below)
- 12-well or 24-well tissue culture plates
- Sterile surgical instruments
- Centrifuge

Complete Pancreatic Organoid Medium Preparation:

Component	Final Concentration
DMEM/F12 Basal Medium	1X
B-27™ Supplement (50X)	1X
Ala-L-Glutamine (100X)	2 mM
HEPES (1M)	10 mM
N-Acetyl-L-cysteine	1.25 mM
Nicotinamide	1 mM
[Leu15]-Gastrin I	10 nM
A-83-01 (TGF-β inhibitor)	0.5 μM
Recombinant human Noggin	100 ng/mL
Recombinant human EGF	50 ng/mL
R-spondin1 (conditioned media)	As required
FGF10	100 ng/mL
ROCK inhibitor (Y-27632)	10 μM (for initial plating and passaging only)

(Adapted from Sigma-Aldrich 3dGRO® Pancreatic Organoids and other sources)[[14](#)]

#### Procedure:

- Tissue Processing:
  - Wash the fresh tumor tissue with cold PBS.
  - Mince the tissue into small fragments (~1-2 mm<sup>3</sup>) using sterile scalpels.
  - Transfer the minced tissue to a conical tube containing Digestion Media.
  - Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated.
- Cell Isolation and Plating:

- Neutralize the digestion enzymes with Resuspension Media.
- Filter the cell suspension through a 70-100  $\mu\text{m}$  cell strainer to remove large debris.
- Centrifuge the suspension at 300 x g for 5 minutes.
- Carefully aspirate the supernatant and resuspend the cell pellet in cold Matrigel®.
- Dispense 25-50  $\mu\text{L}$  domes of the Matrigel®-cell suspension into pre-warmed 24-well plates.
- Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.
- Organoid Culture and Maintenance:
  - Gently add 500  $\mu\text{L}$  of pre-warmed Complete Pancreatic Organoid Medium (containing ROCK inhibitor for the first 2-3 days) to each well.
  - Incubate at 37°C in a humidified incubator with 5%  $\text{CO}_2$ .
  - Change the medium every 2-3 days with fresh medium (without ROCK inhibitor).
  - Monitor organoid growth using a microscope. Organoids should become visible within 7-14 days.
- Organoid Passaging:
  - When organoids become large and dense, they should be passaged.
  - Aspirate the medium and mechanically disrupt the Matrigel® domes using a pipette.
  - Transfer the organoid-Matrigel® slurry to a conical tube and break up the organoids by pipetting.
  - Centrifuge, remove the supernatant, and resuspend the organoid fragments in fresh Matrigel®.
  - Re-plate as described in step 2.



## Protocol 2: Proliferation Assay using BrdU Incorporation

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

- Established pancreatic cancer organoid cultures
- BrdU (5-bromo-2'-deoxyuridine) labeling solution
- Fixation/denaturation solution
- Anti-BrdU antibody
- Secondary antibody conjugated to a fluorescent marker or enzyme (e.g., HRP)
- Substrate for detection (e.g., TMB for HRP)
- Plate reader or fluorescence microscope

Procedure:

- Treatment:
  - Plate organoids in a 96-well plate.
  - Treat organoids with varying concentrations of [Leu15]-Gastrin I or CCK-BR antagonists for a predetermined time (e.g., 24-48 hours). Include a vehicle control.
- BrdU Labeling:
  - Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
- Fixation and Permeabilization:
  - Remove the labeling medium and fix the organoids.
  - Permeabilize the cells to allow antibody access to the nucleus.

- Immunodetection:
  - Add the anti-BrdU antibody and incubate.
  - Wash to remove unbound primary antibody.
  - Add the secondary antibody and incubate.
  - Wash to remove unbound secondary antibody.
- Detection and Analysis:
  - Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a plate reader.
  - Alternatively, visualize and quantify BrdU-positive cells using fluorescence microscopy.
  - Normalize the results to the control group to determine the relative change in proliferation.

## Protocol 3: Apoptosis Assay using Caspase-3 Activity Measurement

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

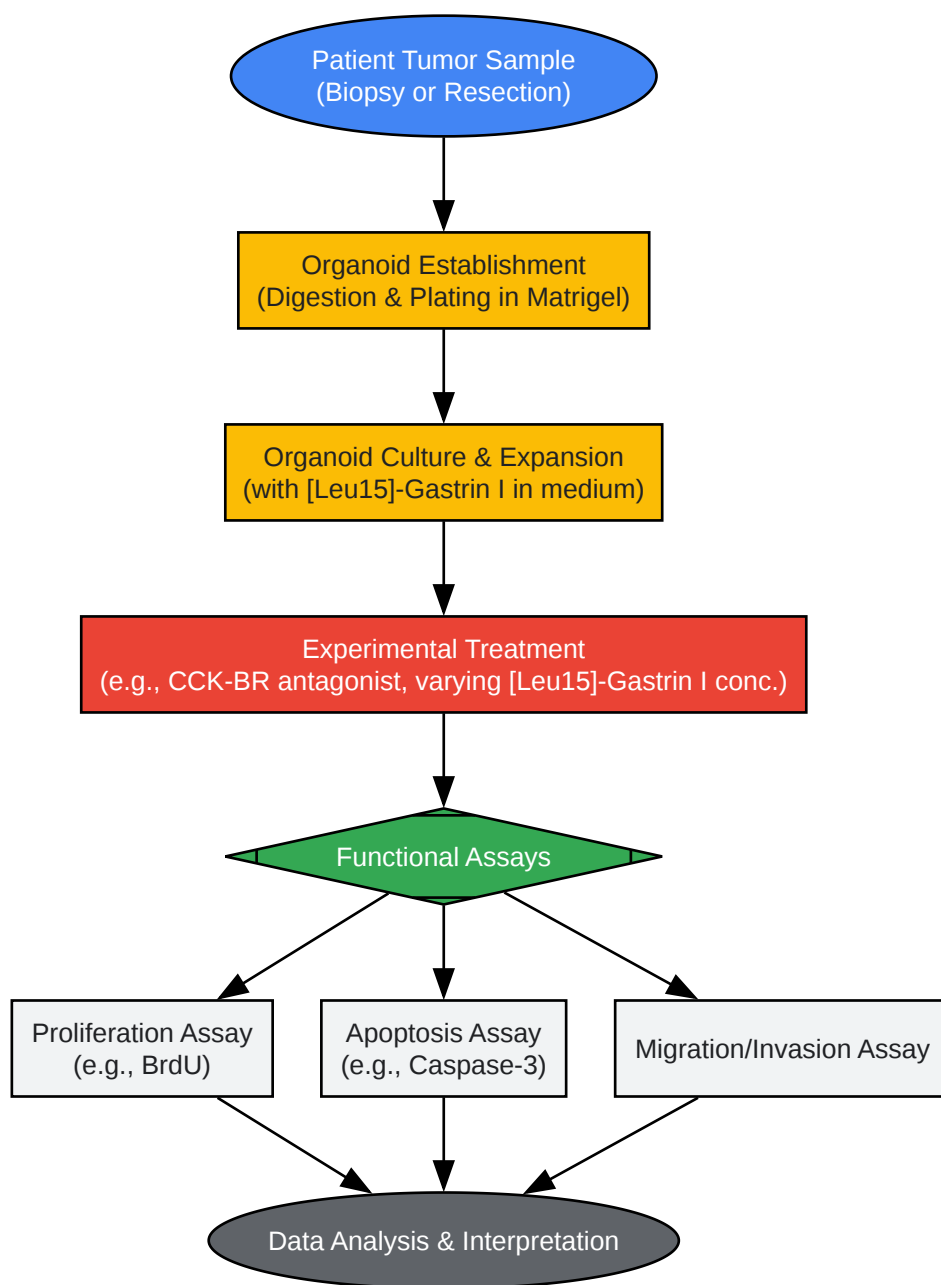
- Established pancreatic cancer organoid cultures
- Caspase-3 colorimetric or fluorometric assay kit
- Lysis buffer
- Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)
- Plate reader

Procedure:

- Treatment:
  - Plate organoids in a multi-well plate.
  - Treat organoids with the test compounds (e.g., CCK-BR antagonists) for a specified duration (e.g., 48-72 hours).
- Cell Lysis:
  - Lyse the organoids using the provided lysis buffer to release cellular contents, including caspases.
- Caspase-3 Activity Measurement:
  - Add the caspase-3 substrate to the cell lysates.
  - Incubate at 37°C to allow caspase-3 to cleave the substrate, generating a colored or fluorescent product.
- Data Acquisition and Analysis:
  - Measure the absorbance or fluorescence using a plate reader.
  - Calculate the fold-change in caspase-3 activity relative to the untreated control.

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of [Leu15]-Gastrin I on pancreatic cancer organoids.



[Click to download full resolution via product page](#)

**Figure 2:** Pancreatic Cancer Organoid Experimental Workflow.

## Conclusion

[Leu15]-Gastrin I is an essential component for the successful culture of human pancreatic cancer organoids and a key factor in the proliferation and survival of these cancer cells through the CCK-BR signaling pathway. The protocols and data presented here provide a framework for researchers to investigate the role of the gastrin/[Leu15]-Gastrin I-CCK-BR axis in

pancreatic cancer and to utilize pancreatic organoids as a robust platform for drug screening and the development of novel therapeutic strategies targeting this pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pancreatic Cancer Organoids: An Emerging Platform for Precision Medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hubrecht.eu [hubrecht.eu]
- 3. Pancreatic Cancer Organoids in the Field of Precision Medicine: A Review of Literature and Experience on Drug Sensitivity Testing with Multiple Readouts and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pancreatic Organoids for Regenerative Medicine and Cancer Research [frontiersin.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. scite.ai [scite.ai]
- 8. Identification of gastrin as a growth peptide in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downregulation of the CCK-B receptor in pancreatic cancer cells blocks proliferation and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies [ijbs.com]
- 11. mdpi.com [mdpi.com]
- 12. Gastrin vaccine improves response to immune checkpoint antibody in murine pancreatic cancer by altering the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Pancreatic Organoid-Derived Isografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Gastrin regulates growth of human pancreatic cancer in a tonic and autocrine fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ccr.cancer.gov [ccr.cancer.gov]
- 17. ccr.cancer.gov [ccr.cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: [Leu15]-Gastrin I (human) in Pancreatic Cancer Organoid Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821309#leu15-gastrin-i-human-in-human-pancreatic-organoid-cancer-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)